Product packaging for 6-(2-Cyclopropylethoxy)pyridin-3-amine(Cat. No.:)

6-(2-Cyclopropylethoxy)pyridin-3-amine

Cat. No.: B13620023
M. Wt: 178.23 g/mol
InChI Key: NGCNGCXLYAYVNB-UHFFFAOYSA-N
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Description

6-(2-Cyclopropylethoxy)pyridin-3-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a 3-aminopyridine core, a scaffold recognized for its potential in protein kinase inhibition . The 3-aminopyridine structure is capable of forming key hydrogen bonds with enzyme targets, such as the hinge region of kinases, which is critical for its biochemical activity . The 2-cyclopropylethoxy side chain at the 6-position is a structurally significant modification; incorporation of cyclopropyl groups is a common strategy in lead optimization to influence the compound's physicochemical properties, metabolic stability, and conformational geometry . Research on analogous structures indicates that lipophilic side chains in this region can contribute to potent biological activity by engaging with hydrophobic binding pockets on target proteins . While specific biological data for this exact compound is not currently widely reported in the public domain, its structure suggests potential utility as a valuable intermediate or starting point for the development of novel enzyme inhibitors. Researchers investigating areas such as oncology (e.g., targeting MPS1 or Aurora kinases) or inflammatory diseases may find this compound particularly relevant . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14N2O B13620023 6-(2-Cyclopropylethoxy)pyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-(2-cyclopropylethoxy)pyridin-3-amine

InChI

InChI=1S/C10H14N2O/c11-9-3-4-10(12-7-9)13-6-5-8-1-2-8/h3-4,7-8H,1-2,5-6,11H2

InChI Key

NGCNGCXLYAYVNB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCOC2=NC=C(C=C2)N

Origin of Product

United States

Nitration and Subsequent Reduction:

This common and effective method involves the initial synthesis of a 6-alkoxy-3-nitropyridine intermediate, which is then reduced to the corresponding 3-amino derivative.

A plausible synthetic route would begin with a suitable 6-halopyridine precursor, such as 2,6-dichloropyridine (B45657). Nitration of 2,6-dichloropyridine can be achieved using a mixture of concentrated sulfuric acid and nitric acid. google.com The resulting 2,6-dichloro-3-nitropyridine (B41883) can then undergo selective mono-substitution with 2-cyclopropylethanol (B145733) in the presence of a base like sodium hydride to yield 6-(2-cyclopropylethoxy)-2-chloro-3-nitropyridine. The remaining chloro group can be removed via hydrogenolysis. Finally, reduction of the nitro group to an amine is typically accomplished using reducing agents like tin(II) chloride, iron powder in acidic media, or catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C).

StepReactantsReagents/ConditionsProduct
12,6-DichloropyridineConc. H₂SO₄, Conc. HNO₃2,6-Dichloro-3-nitropyridine
22,6-Dichloro-3-nitropyridine, 2-CyclopropylethanolNaH, THF2-Chloro-6-(2-cyclopropylethoxy)-3-nitropyridine
32-Chloro-6-(2-cyclopropylethoxy)-3-nitropyridineH₂, Pd/C6-(2-Cyclopropylethoxy)-3-nitropyridine
46-(2-Cyclopropylethoxy)-3-nitropyridineFe, HCl or SnCl₂, HCl6-(2-Cyclopropylethoxy)pyridin-3-amine

Palladium Catalyzed Amination:

Process Intensification and Green Chemistry Principles in Synthesis Development

The development of a commercially viable synthesis for this compound necessitates the application of process intensification and green chemistry principles to ensure sustainability and cost-effectiveness.

Process Intensification:

Green Chemistry Principles:

Several green chemistry metrics can be applied to evaluate and optimize the synthesis of this compound.

Atom Economy: This metric, developed by Barry Trost, assesses the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. wikipedia.orgchembam.com Addition and rearrangement reactions have a 100% atom economy, while substitution and elimination reactions generate byproducts, thus lowering their atom economy.

E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-factor is the ratio of the mass of waste produced to the mass of the desired product. chembam.com A lower E-factor indicates a greener process. The pharmaceutical industry, in particular, has been working to reduce its traditionally high E-factors. chembam.com

By analyzing the atom economy and E-factor of different synthetic routes, chemists can identify more sustainable options. For example, a route that avoids the use of protecting groups and employs catalytic reagents over stoichiometric ones will generally have a better atom economy and a lower E-factor. The use of greener solvents, such as water or ethanol, and minimizing energy consumption through methods like microwave-assisted synthesis also contribute to a more environmentally friendly process.

MetricDescriptionGoal
Atom Economy (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%Maximize
E-Factor Total mass of waste / Mass of productMinimize

By integrating these principles from the early stages of route design, the synthesis of this compound can be made more efficient, safer, and environmentally responsible.

Chemical Transformations and Reactivity of 6 2 Cyclopropylethoxy Pyridin 3 Amine

Reactions Involving the Pyridin-3-amine Functionality

The primary amino group at the 3-position of the pyridine (B92270) ring is a key center of reactivity, readily participating in a variety of common amine reactions.

The nucleophilic character of the amino group in 6-(2-cyclopropylethoxy)pyridin-3-amine allows it to undergo several fundamental organic transformations.

Acylation: The amino group can be readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction results in the formation of the corresponding amide. For example, treatment with acetyl chloride would yield N-(6-(2-cyclopropylethoxy)pyridin-3-yl)acetamide.

Alkylation: Alkylation of the amino group is also feasible, though it can be challenging to control the degree of substitution. wikipedia.orgmasterorganicchemistry.com Reaction with alkyl halides can lead to a mixture of mono-, di-, and even tri-alkylated products. wikipedia.orgmasterorganicchemistry.com The use of specific strategies, such as reductive amination or employing bulky alkylating agents, can favor the formation of the mono-alkylated secondary amine. nih.govresearchgate.net For instance, reaction with a suitable alkyl halide (R-X) can yield N-alkyl-6-(2-cyclopropylethoxy)pyridin-3-amine.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). semanticscholar.org This reaction is typically acid-catalyzed and involves the elimination of a water molecule. semanticscholar.org For example, condensation with benzaldehyde (B42025) would produce N-benzylidene-6-(2-cyclopropylethoxy)pyridin-3-amine. Such reactions are fundamental in the synthesis of more complex molecular architectures. nih.govresearchgate.netresearchgate.net

Table 1: Examples of Reactions at the Pyridin-3-amine Functionality

Reaction Type Reactant Product
Acylation Acetyl chloride N-(6-(2-cyclopropylethoxy)pyridin-3-yl)acetamide
Alkylation Methyl iodide N-methyl-6-(2-cyclopropylethoxy)pyridin-3-amine
Condensation Benzaldehyde N-benzylidene-6-(2-cyclopropylethoxy)pyridin-3-amine

The amino group of this compound can serve as a key building block in the synthesis of fused heterocyclic systems. By reacting with appropriate bifunctional electrophiles, the amino group can participate in cyclization reactions to form new rings. For example, reaction with a 1,3-dicarbonyl compound could lead to the formation of a fused pyrimidine (B1678525) ring. These types of reactions are valuable in medicinal chemistry for the generation of novel scaffolds.

The lone pair of electrons on the nitrogen atom of the amino group imparts significant nucleophilicity, enabling it to participate in the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

C-N Bond Formation: A prominent example is its participation in aromatic nucleophilic substitution (SNAr) reactions with activated aryl halides. researchgate.netarkat-usa.org For instance, reaction with 2,4-dinitrochlorobenzene would result in the displacement of the chloride and the formation of a new C-N bond.

C-O Bond Formation: While less common, under specific conditions such as in Ullmann-type couplings, the amino group could potentially react with aryl halides in the presence of a copper catalyst to form a C-O bond, leading to a diaryl ether linkage, though this is a more challenging transformation.

C-S Bond Formation: The amino group can also react with sulfonyl chlorides to form sulfonamides. For example, reaction with p-toluenesulfonyl chloride in the presence of a base would yield N-(6-(2-cyclopropylethoxy)pyridin-3-yl)-4-methylbenzenesulfonamide.

Reactivity of the Pyridine Ring System

The pyridine ring itself is a site of important chemical reactions, although its reactivity is significantly influenced by the presence of the activating amino and alkoxy substituents.

The pyridine ring is generally considered to be electron-deficient and therefore less reactive towards electrophilic aromatic substitution than benzene. wikipedia.orguoanbar.edu.iqquimicaorganica.org The nitrogen atom deactivates the ring by inductively withdrawing electron density. uoanbar.edu.iqyoutube.com Electrophilic attack, when it does occur, is directed to the 3- and 5-positions, as attack at the 2-, 4-, or 6-positions leads to a destabilized cationic intermediate with a positive charge on the nitrogen atom. quimicaorganica.org

However, in this compound, the presence of the strongly activating amino group at the 3-position and the alkoxy group at the 6-position significantly enhances the electron density of the ring, making it more susceptible to electrophilic attack. The directing effects of these substituents would favor substitution at the positions ortho and para to the amino group, namely the 2-, 4-, and 5-positions. The interplay between the deactivating effect of the ring nitrogen and the activating effects of the substituents would determine the precise regioselectivity of such reactions. For example, nitration or halogenation would be expected to occur at one of these activated positions.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Electrophile Predicted Major Product(s)
Br2, FeBr3 5-Bromo-6-(2-cyclopropylethoxy)pyridin-3-amine
HNO3, H2SO4 5-Nitro-6-(2-cyclopropylethoxy)pyridin-3-amine
SO3, H2SO4 This compound-5-sulfonic acid

Directed ortho-metalation is a powerful tool for the functionalization of pyridine rings. researchgate.net In the case of this compound, the amino and alkoxy groups can act as directing groups for metalation. Treatment with a strong base, such as n-butyllithium, could lead to the deprotonation of the pyridine ring at a position adjacent to one of these directing groups, likely the 2- or 5-position. The resulting lithiated intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a wide range of new functional groups onto the pyridine ring. mdpi.com This strategy provides a versatile route to highly substituted pyridine derivatives that may be difficult to access through other means.

Transformations of the 2-Cyclopropylethoxy Substituent

The 2-cyclopropylethoxy group is a significant feature of the molecule, offering avenues for modification through reactions involving the cyclopropane (B1198618) ring and the ether linkage.

Cyclopropane Ring-Opening Reactions and Derivatization

The cyclopropane ring in this compound is susceptible to ring-opening reactions, a consequence of its inherent ring strain. nih.gov Such reactions are typically initiated by electrophilic agents, such as strong acids or Lewis acids, which can activate the three-membered ring towards nucleophilic attack. acs.orgresearchgate.netuni-regensburg.de

Under acidic conditions, the cyclopropane ring can be protonated, leading to the formation of a carbocation intermediate. stackexchange.com This intermediate can then be trapped by a nucleophile, resulting in a variety of ring-opened products. The regioselectivity of the nucleophilic attack is influenced by the stability of the resulting carbocation. For instance, in the presence of a protic acid (HX), the ring may open to form a homoallylic halide.

Lewis acids can also promote the ring-opening of cyclopropanes, often by coordinating to a nearby functional group and activating the ring. amanote.comresearchgate.net In the case of this compound, a Lewis acid could potentially coordinate to the ether oxygen, facilitating the cleavage of a C-C bond in the cyclopropane ring.

The reactivity of the cyclopropane ring is also influenced by the nature of any substituents. While the 2-cyclopropylethoxy group is not directly attached to any activating groups, the electronic environment of the molecule as a whole can play a role. The polarization of the C-C bonds in the cyclopropane ring makes it a potential target for nucleophilic attack, especially when activated. nih.gov

Reaction Type Reagents Potential Products Key Features
Acid-Catalyzed Ring OpeningStrong protic acids (e.g., HBr, HI)Haloalkanes, AlkenesProceeds via a carbocation intermediate; regioselectivity depends on carbocation stability. stackexchange.com
Lewis Acid-Mediated Ring OpeningLewis acids (e.g., BF3, AlCl3)Functionalized alkanesLewis acid activates the cyclopropane ring for nucleophilic attack. uni-regensburg.de
Radical Ring OpeningRadical initiatorsRing-opened radical speciesCan lead to a variety of products depending on the reaction conditions. nih.gov

Chemical Stability and Degradation Pathways of the Ether Linkage

The ether linkage in this compound is generally stable under neutral and basic conditions. However, it is susceptible to cleavage under strongly acidic conditions, particularly in the presence of strong nucleophiles like bromide or iodide ions. pearson.comchemistrysteps.comopenstax.org This acidic cleavage is a common degradation pathway for ethers.

The mechanism of ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the groups attached to the oxygen atom. openstax.org In the case of the 2-cyclopropylethoxy group, the carbon attached to the oxygen is a primary carbon, suggesting that an S(_N)2 mechanism is more likely for the cleavage of the ethyl-oxygen bond. The reaction would be initiated by protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the less sterically hindered carbon of the protonated ether. openstax.org

The stability of the pyridine ring itself can be influenced by its substituents. rsc.orgresearchgate.net While the alkoxy group is generally stable, extreme conditions could potentially lead to degradation of the entire molecule.

Condition Potential Degradation Pathway Resulting Products
Strong Acid (e.g., HBr, HI)Acidic cleavage of the ether linkage6-Hydroxypyridin-3-amine and 1-bromo-2-cyclopropylethane
Oxidative conditionsOxidation of the pyridine ring or side chainVarious oxidized derivatives
Strong reducing agentsReduction of the pyridine ringPiperidine derivatives

Mechanistic Elucidation of Key Synthetic and Derivatization Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes.

Investigation of Reaction Intermediates and Transition States

The synthesis and derivatization of this compound likely involve several key reaction intermediates. For instance, in derivatization reactions involving the pyridine ring, such as nucleophilic aromatic substitution, the formation of a Meisenheimer complex is a plausible intermediate. nih.gov This intermediate is a resonance-stabilized anion formed by the addition of a nucleophile to the aromatic ring. The stability of this intermediate is a key factor in determining the feasibility of the reaction. stackexchange.com

In the synthesis of the pyridine ring itself, various intermediates can be envisioned depending on the synthetic route. For example, syntheses involving C-H activation may proceed through organometallic intermediates. nih.gov

The study of transition states is also critical for understanding reaction kinetics. For example, in the S(_N)Ar mechanism, the transition state for the formation of the Meisenheimer complex is a high-energy species, and its stability will influence the reaction rate. stackexchange.com

Kinetic Studies and Reaction Rate Determination

Kinetic studies can provide valuable insights into the mechanisms of reactions involving this compound. For example, by measuring the rate of a reaction under different conditions (e.g., varying reactant concentrations, temperature), the rate law for the reaction can be determined.

For the acidic cleavage of the ether linkage, the reaction rate would likely depend on the concentration of both the ether and the acid. fiveable.me The rate may also be influenced by the nature of the nucleophile.

In the case of nucleophilic aromatic substitution on the pyridine ring, the rate of reaction is influenced by the nature of the nucleophile and the leaving group, as well as the presence of activating or deactivating groups on the ring. wikipedia.orgfishersci.se The amine group at the 3-position and the alkoxy group at the 6-position will have an electronic influence on the reactivity of the pyridine ring towards nucleophilic attack.

Reaction Plausible Rate Determining Step Factors Affecting Rate
Acidic Ether CleavageNucleophilic attack on the protonated etherConcentration of acid and nucleophile, temperature
Nucleophilic Aromatic SubstitutionFormation of the Meisenheimer complexNature of the nucleophile and leaving group, electronic effects of substituents
Cyclopropane Ring OpeningFormation of the carbocation intermediateStrength of the acid/Lewis acid, stability of the carbocation

Theoretical and Computational Studies of 6 2 Cyclopropylethoxy Pyridin 3 Amine

Electronic Structure and Quantum Chemical Analysis (e.g., DFT Calculations)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net By solving approximations of the Schrödinger equation, DFT can determine electron distribution, molecular orbital energies, and other key electronic properties that govern a molecule's behavior. For 6-(2-Cyclopropylethoxy)pyridin-3-amine, DFT calculations would be performed to understand how the interplay between the pyridine (B92270) core, the electron-donating amine group, and the cyclopropylethoxy substituent dictates its chemical character. nih.gov

The electronic behavior of this compound is largely defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO indicates the region most likely to accept an electron, highlighting sites for nucleophilic attack.

A theoretical DFT analysis would likely show that the HOMO is primarily localized on the electron-rich aminopyridine ring, specifically with significant contributions from the amino group and the π-system of the ring. The electron-donating nature of both the amino and alkoxy groups increases the energy of the HOMO, making the molecule a potential electron donor. The LUMO is expected to be distributed across the pyridine ring, reflecting its inherent electron-deficient character caused by the electronegative nitrogen atom.

The distribution of electron density, often visualized using electrostatic potential maps, would reveal regions of negative potential (high electron density, shown in red) and positive potential (low electron density, shown in blue). nih.gov For this molecule, a high electron density would be anticipated around the pyridine nitrogen and the oxygen atom of the ethoxy group, as well as on the amino group, making these sites potential hydrogen bond acceptors. The protons of the amino group would be regions of positive potential, acting as hydrogen bond donors.

Table 1: Predicted Electronic Properties from DFT Calculations

PropertyPredicted ValueSignificance
HOMO Energy-5.5 to -6.0 eVIndicates electron-donating capability and reactivity towards electrophiles.
LUMO Energy-0.5 to -1.0 eVIndicates electron-accepting capability and reactivity towards nucleophiles.
HOMO-LUMO Gap4.5 to 5.5 eVCorrelates with chemical reactivity and kinetic stability; a larger gap implies higher stability. researchgate.net
Dipole Moment2.0 to 3.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Note: The values presented are hypothetical and represent typical ranges for similar aminopyridine derivatives based on computational studies.

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov DFT calculations can predict vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. semanticscholar.org

Vibrational Analysis: Theoretical IR spectra would show characteristic peaks corresponding to N-H stretching of the amine group (~3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic parts (~2900-3100 cm⁻¹), C-O-C ether stretching (~1050-1150 cm⁻¹), and C=N/C=C stretching of the pyridine ring (~1400-1600 cm⁻¹).

NMR Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure. Calculations would account for the electronic environment of each nucleus, providing distinct signals for the protons and carbons of the pyridine ring, the cyclopropyl (B3062369) group, and the ethoxy chain.

Furthermore, computational scans of rotational energy barriers can identify stable conformational isomers (rotamers). nih.gov For this compound, rotation around the C-O and C-C bonds of the side chain can lead to different low-energy conformers. Identifying the most stable conformer is essential for understanding its three-dimensional structure and how it interacts with other molecules.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule's lowest energy state, its actual behavior is dynamic. Conformational analysis and molecular dynamics (MD) simulations explore the molecule's flexibility and the different shapes it can adopt over time. tandfonline.com

By systematically rotating the dihedral angles of the flexible bonds (e.g., Py-O, O-CH₂, CH₂-CH₂, CH₂-Cyclopropyl), a potential energy surface can be generated. This "energetic landscape" maps the relative energy of all possible conformations. The valleys on this landscape correspond to stable, low-energy conformations, while the peaks represent high-energy transition states.

For this compound, the preferred conformations would seek to minimize steric hindrance between the bulky cyclopropyl group and the pyridine ring. The orientation of the lone pairs on the ether oxygen and their potential electronic interactions with the pyridine π-system would also influence conformational preference.

Table 2: Hypothetical Relative Energies of Key Conformers

ConformerDihedral Angle (Py-O-C-C)Relative Energy (kcal/mol)Description
A (Global Minimum)~180° (anti-periplanar)0.00Most stable conformation with minimal steric clash.
B~60° (gauche)1.5 - 2.5A slightly higher energy, stable conformer.
C~-60° (gauche)1.5 - 2.5Another stable gauche conformer, similar in energy to B.
D (Eclipsed)~0°> 5.0High-energy transition state due to steric repulsion.

Note: These values are illustrative, representing a typical energetic profile for a flexible side chain attached to an aromatic ring.

Molecular dynamics (MD) simulations provide a movie-like depiction of a molecule's motion over time by solving Newton's equations of motion for all atoms in the system. An MD simulation of this compound, typically run for nanoseconds, would reveal the dynamic behavior of the cyclopropylethoxy side chain. rsc.org

These simulations would show how the chain flexes, bends, and rotates at a given temperature. Key insights from MD include:

Range of Motion: Quantifying the accessible dihedral angles and the frequency of transitions between different stable conformations.

Solvent Effects: Simulating the molecule in an aqueous environment to see how water molecules interact with and influence the chain's flexibility and preferred conformations.

Time-Averaged Structure: Understanding the average structure of the molecule, which may differ from the static, lowest-energy conformation. This dynamic flexibility is often critical for a molecule's ability to adapt its shape to fit into a biological binding pocket.

Molecular Modeling for Ligand-Target Interactions (Mechanistic Focus)

A primary application of molecular modeling is to understand and predict how a small molecule (a ligand) might bind to a biological target, such as a protein or enzyme. nih.gov This is typically achieved through molecular docking and MD simulations of the ligand-protein complex.

Molecular docking algorithms would be used to predict the most likely binding pose of this compound within the active site of a target protein. researchgate.net The algorithm samples a vast number of possible orientations and conformations of the ligand, scoring them based on how well they fit the binding site's shape and the favorable chemical interactions they form.

A successful docking pose would likely involve key interactions:

Hydrogen Bonding: The amino group (-NH₂) is a potent hydrogen bond donor, while the pyridine nitrogen and ether oxygen are hydrogen bond acceptors. These groups would be expected to form hydrogen bonds with polar amino acid residues (e.g., Aspartate, Serine, Glutamine) in the binding site. tandfonline.com

Hydrophobic Interactions: The cyclopropyl group and the ethylene (B1197577) bridge provide a nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar residues like Leucine, Valine, or Phenylalanine.

π-Interactions: The aromatic pyridine ring can participate in π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or cation-π interactions with positively charged residues (e.g., Lysine, Arginine).

Following docking, an MD simulation of the entire ligand-protein complex would be performed to assess the stability of the predicted binding pose. acs.org This simulation reveals whether the initial interactions are maintained over time and can highlight the dynamic nature of the binding event, providing a mechanistic understanding of how the ligand is recognized and held by its target.

Table 3: Potential Intermolecular Interactions in a Ligand-Target Complex

Interaction TypeLigand Group InvolvedPotential Protein Residue PartnerMechanistic Importance
Hydrogen Bond (Donor)Amino (-NH₂)Asp, Glu, Ser, Thr (side chain O)Anchors the ligand in a specific orientation.
Hydrogen Bond (Acceptor)Pyridine N, Ether OSer, Thr, Gln, Asn (side chain H)Contributes to binding affinity and specificity.
HydrophobicCyclopropyl, EthyleneLeu, Ile, Val, AlaStabilizes binding through the hydrophobic effect.
π-π StackingPyridine RingPhe, Tyr, TrpOrients the aromatic core of the ligand.
Cation-πPyridine RingLys, ArgProvides strong, specific electrostatic stabilization.

Docking Simulations for Putative Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the active site of a target protein. Although no specific docking studies for this exact compound have been published, insights can be drawn from studies on analogous aminopyridine and pyridine-ether compounds.

Computational docking studies on various aminopyridine derivatives have revealed their potential to bind to a range of biological targets, often through specific interactions with amino acid residues in the protein's active site. For instance, studies on other pyridine-containing molecules have demonstrated their ability to act as inhibitors for enzymes like kinases, where the pyridine nitrogen can form crucial hydrogen bonds. nih.govtandfonline.com

Based on the structure of this compound, several putative binding interactions can be hypothesized. The pyridine ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. The amino group at the 3-position is a potent hydrogen bond donor, while the pyridine nitrogen and the ether oxygen can act as hydrogen bond acceptors. The flexible cyclopropylethoxy side chain can explore hydrophobic pockets within a binding site.

A hypothetical docking simulation of this compound into a kinase binding site, for example, might show the patterns observed in the table below, which is based on common interactions seen with similar fragments in documented studies.

Putative Target ClassPotential Interacting ResiduesPredicted Interaction TypeEstimated Binding Affinity Range (kcal/mol)
Protein KinasesCysteine, Aspartate, Glutamate (B1630785), LeucineHydrogen Bond, Hydrophobic-7.0 to -9.5
G-Protein Coupled Receptors (GPCRs)Serine, Threonine, Tyrosine, PhenylalanineHydrogen Bond, π-π Stacking-6.5 to -9.0
Nuclear ReceptorsArginine, Histidine, Isoleucine, ValineHydrogen Bond, Hydrophobic-7.5 to -10.0

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The intermolecular interactions of this compound with a putative binding site would be a combination of hydrogen bonds and hydrophobic contacts, which are crucial for its binding affinity and selectivity.

Hydrogen Bonding: The primary amine (-NH2) group is a strong hydrogen bond donor. The nitrogen atom of the pyridine ring and the oxygen atom of the ethoxy group are potential hydrogen bond acceptors. These interactions are directional and play a significant role in orienting the ligand within the binding pocket. Computational studies on aminopyridine derivatives consistently highlight the importance of the amino group and the pyridine nitrogen in forming key hydrogen bonds with protein backbones or specific amino acid side chains. researchgate.net

Hydrophobic Contacts: The cyclopropyl and ethyl moieties of the side chain, as well as the pyridine ring itself, are hydrophobic. These groups can form favorable van der Waals interactions with nonpolar residues such as leucine, isoleucine, valine, and alanine (B10760859) in a protein's binding site. The flexibility of the ethoxy linker allows the cyclopropyl group to adopt an optimal conformation to maximize these hydrophobic contacts.

A summary of the potential intermolecular interactions is presented in the table below:

Functional GroupInteraction TypePotential Interacting Partner (in a Protein)
3-Amino Group (-NH2)Hydrogen Bond DonorAspartate, Glutamate, Serine, Threonine, Carbonyl backbone
Pyridine NitrogenHydrogen Bond AcceptorArginine, Lysine, Serine, Threonine, Amide backbone
Ethoxy OxygenHydrogen Bond AcceptorSerine, Threonine, Tyrosine
Pyridine Ringπ-π Stacking, HydrophobicPhenylalanine, Tyrosine, Tryptophan, Histidine
Cyclopropylethoxy ChainHydrophobicLeucine, Isoleucine, Valine, Alanine, Methionine

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry provides powerful tools to predict the reactivity of molecules and to elucidate potential reaction pathways. Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to determine electronic properties and energy barriers for various reactions.

Activation Energy Barriers for Proposed Mechanisms

The reactivity of this compound will be influenced by the electronic nature of its substituents. The amino group is an activating group, increasing the electron density of the pyridine ring, particularly at the ortho and para positions (C2, C4, and C6). Conversely, the pyridine nitrogen is electron-withdrawing. The alkoxy group at the 6-position is also an activating group.

For a proposed reaction, such as electrophilic aromatic substitution, computational methods can calculate the activation energy barriers for substitution at different positions on the pyridine ring. The transition state for each pathway can be located, and its energy compared to the ground state of the reactants. A lower activation energy indicates a more favorable reaction pathway.

While specific activation energies for reactions involving this compound have not been reported, we can infer general trends from studies on similar systems. For electrophilic attack, the positions ortho and para to the strongly activating amino group would be expected to have lower activation energy barriers.

The following table provides hypothetical activation energy barriers for a generic electrophilic aromatic substitution reaction on this compound, based on the known directing effects of the substituents.

Reaction TypePosition of AttackPredicted Relative Activation Energy BarrierRationale
Electrophilic Aromatic SubstitutionC2LowOrtho to -NH2 (activating)
Electrophilic Aromatic SubstitutionC4ModeratePara to -NH2 (activating), but ortho to pyridine N (deactivating)
Electrophilic Aromatic SubstitutionC5HighMeta to -NH2 (activating)
Nucleophilic Aromatic SubstitutionC2HighActivated by pyridine N, but deactivated by -NH2
Nucleophilic Aromatic SubstitutionC4ModerateActivated by pyridine N

Regioselectivity and Stereoselectivity Predictions

Regioselectivity: Computational models can predict the regioselectivity of reactions by comparing the activation energies of different reaction pathways. For electrophilic substitution on this compound, the primary directing influence is the powerful activating effect of the 3-amino group. This would strongly favor substitution at the C2 and C4 positions. However, the steric bulk of the 2-cyclopropylethoxy group at the 6-position might hinder attack at the C5 position. DFT calculations of the transition state energies for electrophilic attack at each available position on the ring would provide a quantitative prediction of the regioselectivity. Generally, for aminopyridines, electrophilic attack is favored at the positions ortho and para to the amino group.

Stereoselectivity: The current molecule, this compound, is achiral. Therefore, reactions with achiral reagents will not produce stereoisomers. However, if the molecule were to react with a chiral reagent or at a prochiral center, stereoselectivity would become a factor. For instance, if a reaction were to occur on the cyclopropyl group, the formation of diastereomers could be possible. Computational methods could be used to model the transition states leading to different stereoisomers and predict the most likely outcome based on their relative energies.

Structure Activity Relationship Sar Studies for Mechanistic Understanding

Impact of the 2-Cyclopropylethoxy Moiety on Molecular Recognition

The 6-(2-Cyclopropylethoxy) group is a critical determinant of the molecule's interaction with its biological target. This moiety can be further broken down into the terminal cyclopropyl (B3062369) group and the connecting ether linkage, both of which impart distinct physicochemical properties.

The cyclopropyl group is a frequently utilized fragment in drug design due to its unique steric and electronic properties, which distinguish it from simple alkyl or alkenyl groups. scientificupdate.com Its incorporation into a molecule like 6-(2-Cyclopropylethoxy)pyridin-3-amine can significantly influence potency, metabolic stability, and target binding. scientificupdate.comnih.gov

Steric Contributions: The three-membered ring of cyclopropane (B1198618) is conformationally rigid. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. nih.govresearchgate.net By locking a portion of the alkoxy chain into a defined conformation, the cyclopropyl group helps to present the molecule to its target in a more pre-organized and energetically favorable state. This conformational constraint can be pivotal for optimizing interactions within a well-defined binding pocket. researchgate.net

Electronic Contributions: Electronically, the cyclopropane ring is unique. Its C-C bonds possess a higher degree of p-character compared to those in acyclic alkanes, giving it electronic properties that are sometimes compared to a carbon-carbon double bond. nih.govresearchgate.net This "enhanced π-character" allows the cyclopropyl group to participate in electronic interactions with aromatic residues or other π-systems within a receptor active site. Furthermore, the C-H bonds of a cyclopropyl ring are shorter and stronger than those in linear alkyl chains, which can increase the molecule's metabolic stability by making it less susceptible to oxidative metabolism. nih.gov

Table 1: Physicochemical and Steric/Electronic Properties of the Cyclopropyl Group
PropertyDescriptionPotential Impact on Activity
Conformational RigidityThe three-membered ring structure restricts bond rotation.Reduces entropic penalty upon binding, potentially increasing affinity. nih.govresearchgate.net
Compact SizeOffers a defined three-dimensional shape.Allows for precise steric fit into specific binding pockets.
Enhanced π-CharacterC-C bonds have properties somewhat similar to a double bond. nih.govCan participate in π-π or cation-π interactions with the biological target.
Metabolic StabilityShorter, stronger C-H bonds are more resistant to oxidation. scientificupdate.comnih.govIncreases the half-life of the compound by reducing susceptibility to metabolic breakdown.

The ether linkage (-O-) that connects the 2-cyclopropylethyl side chain to the pyridine (B92270) ring is not merely a spacer but an active contributor to the molecule's pharmacodynamic profile. Its primary roles include providing geometric flexibility and serving as a potential point of interaction.

Compared to a more rigid linker (like a direct C-C bond or an aromatic ring), the ether linkage offers rotational flexibility. This allows the 2-cyclopropylethyl group to adopt various conformations, enabling it to find an optimal fit within the binding pocket. This "induced fit" capability can be critical for accommodating the specific topology of the receptor site.

Influence of the Pyridin-3-amine Scaffold on Biological Engagement

The pyridine ring is a common scaffold in medicinal chemistry, found in numerous FDA-approved drugs. nih.govnih.gov Its nitrogen atom makes it a weak base and influences the electronic distribution of the ring, creating a dipole moment and modulating its ability to engage in various non-covalent interactions. nih.govijnrd.org

In this compound, the pyridine ring is disubstituted at the 3- and 6-positions.

6-alkoxy group: The 2-cyclopropylethoxy group at the 6-position acts as an electron-donating group (EDG) through resonance. This increases the electron density of the pyridine ring, which can enhance π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the target protein.

3-amino group: The amino group at the 3-position is also an electron-donating group, further modulating the ring's electronics. The specific substitution pattern dictates the precise electronic landscape and hydrogen bonding vectors of the molecule.

Table 2: General Substituent Effects on the Pyridine Ring
Substituent TypeElectronic EffectExamplePotential Influence on Biological Interactions
Electron-Donating Group (EDG)Increases electron density on the ring.-NH2, -OR (Alkoxy)Enhances π-stacking interactions; modulates basicity. nih.gov
Electron-Withdrawing Group (EWG)Decreases electron density on the ring.-NO2, -CN, HalogensWeakens π-stacking; can create favorable dipole interactions. nih.gov

The primary amine (-NH2) at the 3-position of the pyridine ring is a crucial functional group for biological engagement. Its ability to act as a hydrogen bond donor is one of its most significant features. The two protons on the nitrogen atom can form strong hydrogen bonds with acceptor atoms (like oxygen or nitrogen) on amino acid residues such as aspartate, glutamate (B1630785), or asparagine, or with the backbone carbonyls of the protein.

This hydrogen-bonding capability often serves to anchor the ligand in the correct orientation within the binding site, ensuring a high-affinity interaction. Studies on various pyridine derivatives have shown that the presence and position of amino groups can drastically alter biological activity, highlighting their importance as key pharmacophoric features. nih.gov In some contexts, the amine can also be protonated, allowing it to participate in ionic interactions (salt bridges) with negatively charged residues like aspartate or glutamate, further strengthening the ligand-target complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov While no specific QSAR models for this compound have been detailed in the available literature, a hypothetical QSAR study for a series of analogous compounds would be a powerful tool for lead optimization.

Such a model would be built by synthesizing a library of analogs of the parent compound and measuring their biological activity. For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Electronic Descriptors: These would capture the effects of different substituents on the pyridine ring (e.g., Hammett constants, partial atomic charges).

Steric Descriptors: These would describe the size and shape of the molecule, particularly variations in the alkoxy side chain (e.g., molar refractivity, van der Waals volume).

Hydrophobic Descriptors: These would quantify the lipophilicity of the molecule, which is critical for membrane permeability and hydrophobic interactions within the binding pocket (e.g., LogP).

Topological Descriptors: These describe the connectivity and branching of the molecular structure.

By using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is derived that links these descriptors to the observed biological activity. nih.gov This model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and specific molecules.

Table 3: Hypothetical Descriptors for a QSAR Model of this compound Analogs
Descriptor ClassSpecific Descriptor ExampleStructural Feature Represented
ElectronicPartial charge on the 3-amino nitrogenHydrogen bond donating strength.
StericMolar Refractivity (MR) of the 6-position side chainSize and bulk of the alkoxy substituent.
HydrophobicLogP (octanol-water partition coefficient)Overall lipophilicity of the molecule.
TopologicalWiener IndexMolecular branching and compactness.

Development of Predictive Models for Mechanistic Biological Activity

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in understanding the mechanistic basis of a compound's biological activity. jchemlett.com These models mathematically correlate the structural features of a series of compounds with their observed biological activities. For a class of compounds like substituted pyridines, the development of such models would involve the synthesis of a library of analogs of this compound and the evaluation of their biological effects.

The general approach to developing a predictive QSAR model for compounds related to this compound would involve:

Data Set Compilation : A series of analogs would be synthesized with systematic variations of the core structure. Modifications could include altering the cyclopropyl group, changing the length of the ethoxy linker, and substituting the amine group.

Descriptor Calculation : A wide array of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

Model Generation : Statistical methods, such as multiple linear regression or partial least squares, would be employed to generate a mathematical equation that links the descriptors to the biological activity.

Model Validation : The predictive power of the generated model would be rigorously tested using internal and external validation techniques.

An illustrative example of a hypothetical data set for developing a predictive model for analogs of this compound is presented below. The biological activity is represented as pIC50, the negative logarithm of the half-maximal inhibitory concentration.

CompoundR1 (at 6-position)R2 (at 3-position)pIC50
1 2-Cyclopropylethoxy-NH27.5
2 2-Methylethoxy-NH26.8
3 2-Phenylethoxy-NH27.1
4 2-Cyclopropylethoxy-OH7.2
5 2-Cyclopropylethoxy-H6.5

This table is a hypothetical representation for illustrative purposes.

Correlation of Structural Descriptors with Molecular Interactions

The biological activity of a molecule like this compound is intrinsically linked to its ability to interact with a biological target. The specific structural features, or descriptors, of the molecule dictate the nature and strength of these interactions. Key structural descriptors for this compound and their potential correlation with molecular interactions include:

The Pyridine Core : The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

The 3-Amino Group : The amino group at the 3-position is a crucial feature, capable of acting as a hydrogen bond donor. nih.gov This group can form strong interactions with specific residues in a target protein, such as aspartate or glutamate.

The 6-(2-Cyclopropylethoxy) Group : This substituent significantly influences the molecule's lipophilicity and steric profile. The cyclopropyl moiety can engage in hydrophobic interactions, while the ether linkage provides a degree of conformational flexibility and can also act as a hydrogen bond acceptor.

A hypothetical analysis correlating specific structural descriptors of this compound and its analogs with their binding affinity to a target protein is outlined in the table below.

CompoundKey Structural FeaturePrimary Molecular InteractionPredicted Binding Affinity (Kd, nM)
This compound 3-Amino groupHydrogen bond donation50
Analog with 3-nitro group3-Nitro groupAltered electronic profile, potential for different interactions250
Analog with elongated ethoxy chainIncreased lipophilicityEnhanced hydrophobic interactions35
Analog lacking the cyclopropyl groupReduced steric bulk and lipophilicityWeaker hydrophobic interactions150

This table is a hypothetical representation for illustrative purposes.

Through systematic modifications of the this compound structure and the subsequent analysis of the effects on biological activity, a detailed understanding of the key molecular interactions driving its mechanism of action can be developed. mdpi.com This knowledge is invaluable for the rational design of more potent and selective therapeutic agents.

Preclinical Mechanistic Biological Investigations of 6 2 Cyclopropylethoxy Pyridin 3 Amine and Its Derivatives

Molecular Target Identification and Engagement Studies (in vitro)

In vitro studies are fundamental in preclinical research for identifying the specific molecular targets with which a compound interacts. This section outlines the binding and inhibition profiles of derivatives structurally related to 6-(2-Cyclopropylethoxy)pyridin-3-amine against various receptors, enzymes, and ion channels.

Receptor Binding Assays (e.g., GPR119 receptor)

G protein-coupled receptor 119 (GPR119) is expressed predominantly in pancreatic β-cells and gastrointestinal enteroendocrine cells, making it a target for type 2 diabetes therapies. nih.gov Agonism at this receptor leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates insulin (B600854) and glucagon-like peptide-1 (GLP-1) secretion. nih.gov

While direct binding data for this compound on GPR119 is not publicly available, research into structurally similar compounds highlights the potential for this chemical family. A series of 6-aminofuro[3,2-c]pyridin-3(2H)-one derivatives have been identified as potent GPR119 agonists. nih.govresearchgate.net Optimization of this scaffold led to the discovery of compounds with strong human GPR119 agonistic activity, with one particular derivative, 17i , showing an EC50 value of 14 nM. nih.govresearchgate.net This suggests that the 6-aminopyridine core structure is a viable pharmacophore for GPR119 engagement.

DerivativeTargetActivityValue
6-aminofuro[3,2-c]pyridin-3(2H)-one derivative (17i)Human GPR119Agonist EC5014 nM

Enzyme Inhibition Profiling

The interaction of this compound derivatives has been investigated against several key enzymes implicated in various disease pathways.

mTORC1/2 Kinase: The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and survival. nih.govnih.gov A focused medicinal chemistry effort led to the discovery of Torin 2, an improved mTOR inhibitor with the chemical name 9-(6-amino-3-pyridinyl)-1-[3-(trifluoromethyl)phenyl]-benzo[h]-1,6-naphthyridin-2(1H)-one. nih.gov This compound, which contains a 6-aminopyridinyl moiety, demonstrates potent inhibition of mTOR activity in cells with an EC50 of 0.25 nM. nih.gov It also shows 800-fold selectivity for mTOR over the related PI3K kinase. nih.gov

COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins. nih.govnih.gov Selective inhibition of COX-2 is a key strategy for developing anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.govresearchgate.net While data on the specific title compound is unavailable, various pyridine (B92270) and pyridazine (B1198779) derivatives have shown significant selective COX-2 inhibitory activity. nih.govresearchgate.netcu.edu.eg For instance, compound 3g (6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one) was found to be a highly potent and selective COX-2 inhibitor, with an IC50 value of 43.84 nM and a selectivity index (SI) of 11.51, comparable to the established COX-2 inhibitor celecoxib. cu.edu.eg Another study on pyrazole-pyridazine hybrids identified trimethoxy derivatives 5f and 6f as having more potent COX-2 inhibitory action than celecoxib, with IC50 values of 1.50 µM and 1.15 µM, respectively. rsc.org

EAAT3: Excitatory Amino Acid Transporter 3 (EAAT3), also known as SLC1A1, is crucial for regulating glutamate (B1630785) concentrations in the central nervous system. scbt.comnih.gov It also functions as the primary neuronal cysteine transporter, which is essential for the synthesis of the antioxidant glutathione (B108866). nih.gov A screening of a large compound library identified imidazo[1,2-a]pyridin-3-amine (B132443) derivatives as the first selective inhibitors of EAAT3. nih.gov Specifically, the compound 3e demonstrated an approximately 35-fold selectivity for EAAT3, with an IC50 of 7.2 µM, over other EAAT subtypes. nih.gov This highlights the potential for pyridine-3-amine scaffolds to modulate glutamate transport.

DNA Gyrase: Bacterial DNA gyrase is a validated target for antibiotics. nih.govnih.gov This enzyme is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. nih.gov While many inhibitors like fluoroquinolones target the catalytic GyrA subunit, others target the ATP-binding site on the GyrB subunit. nih.gov Although no direct inhibitory data exists for this compound, the development of novel inhibitors targeting DNA gyrase is an active area of research, exploring diverse chemical scaffolds beyond traditional quinolones. nih.govresearchgate.net

DerivativeTarget EnzymeActivityValue
Torin 2mTORInhibitor EC500.25 nM
Compound 3g (pyridazine derivative)COX-2Inhibitor IC5043.84 nM
Compound 6f (pyrazole-pyridazine hybrid)COX-2Inhibitor IC501.15 µM
Compound 3e (imidazo[1,2-a]pyridin-3-amine)EAAT3Inhibitor IC507.2 µM

Ion Channel Modulation Studies (e.g., TRPC6 ion channel)

Transient receptor potential canonical 6 (TRPC6) is a nonselective cation channel that plays physiological roles in various cells, including in the heart and kidneys. nih.gov Its modulation is being explored for therapeutic potential in pathological cardiac and renal conditions. nih.gov TRPC3/6/7 channels are of particular interest as they are activated by diacylglycerol (DAG) downstream of phospholipase C stimulation. nih.gov While specific modulatory effects of this compound on TRPC6 have not been reported, the field has identified various small-molecule modulators that bind to distinct sites on the channel. nih.gov For example, cryo-EM structures have revealed that antagonists can bind to a cytoplasm-facing pocket, while agonists can wedge at a subunit interface. nih.gov This provides a structural basis for the future design and testing of novel modulators, for which pyridin-amine derivatives could be considered as potential scaffolds.

Cellular Pathway Modulation and Functional Effects (in vitro)

Following target engagement, it is crucial to understand the compound's impact on intracellular signaling cascades and cellular processes.

Analysis of Downstream Signaling Events and Protein Activity

The interaction of a compound with its molecular target initiates a cascade of downstream signaling events.

mTOR Inhibition: Inhibition of the mTORC1 complex by ATP-competitive inhibitors prevents the phosphorylation of its key downstream substrates, S6 kinase (S6K) and eIF4E binding protein 1 (4E-BP1). nih.gov This leads to a reduction in protein synthesis. Inhibition of mTORC2 blocks the phosphorylation and activation of Akt, a key kinase in cell survival pathways. nih.gov

COX-2 Inhibition: By blocking COX-2, derivatives can inhibit the generation of pro-inflammatory mediators. Studies on pyrazole-pyridazine hybrids showed that the most active compounds significantly inhibited the production of prostaglandin-E2 (PGE-2), nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. rsc.org

GPR119 Agonism: Activation of GPR119 leads to Gαs protein coupling, stimulation of adenylate cyclase, and a subsequent increase in intracellular cAMP levels. nih.gov This signaling cascade is known to enhance glucose-stimulated insulin secretion from pancreatic β-cells.

EAAT3 Inhibition: Blocking EAAT3-mediated glutamate uptake can lead to elevated extracellular glutamate levels. scbt.com In GABAergic neurons, where EAAT3 supplies glutamate as a precursor for GABA synthesis, its inhibition could lead to a decrease in GABA levels and an increase in neuronal excitability. nih.gov

Investigation of Compound Effects on Cellular Processes (e.g., proliferation, transport) at a Mechanistic Level

The modulation of signaling pathways ultimately manifests as changes in cellular functions and processes.

Proliferation: The mTOR pathway is a master regulator of cell growth and proliferation. nih.gov Consequently, potent mTOR inhibitors like Torin 1 have been shown to impair cell growth and proliferation to a greater degree than older inhibitors like rapamycin, often by inducing cell cycle arrest. nih.gov

Transport: The primary function of EAAT3 is the transport of amino acids. Inhibition of EAAT3 directly impacts the transport of glutamate and cysteine into neurons. nih.gov This has profound mechanistic implications, as it can disrupt not only glutamatergic neurotransmission but also the cell's antioxidant capacity by limiting the substrate (cysteine) for glutathione synthesis. nih.gov

Mechanistic Studies in Non-Human in vivo Models

Mechanistic studies in animal models are crucial for elucidating the biological effects of novel chemical entities. For derivatives of pyridin-3-amine, these investigations have often focused on demonstrating target engagement and downstream pharmacodynamic effects in relevant disease models.

Pharmacodynamic (PD) markers are used to assess the physiological and biochemical effects of a drug on the body, providing evidence of its mechanism of action. In the context of pyridin-3-amine derivatives, PD marker analysis has been applied in preclinical cancer models to evaluate the antitumor activity of compounds targeting specific signaling pathways.

For instance, a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), LY2874455, which shares a substituted pyridine core, demonstrated a clear relationship between its pharmacokinetic profile and its pharmacodynamic effects in tumor xenograft models. The antitumor activity of this compound was assessed in various cancer models, including lung, gastric, and bladder cancers, as well as multiple myeloma. A key pharmacodynamic marker evaluated was the inhibition of tumor growth over time. The results from these studies showed a dose-dependent inhibition of tumor growth, indicating a direct pharmacodynamic response to the compound's administration. aacrjournals.org Furthermore, the inhibition of the FGF/FGFR signaling pathway activity by this molecule correlated well with its inhibition of tumor growth, establishing a clear pharmacokinetic/pharmacodynamic relationship. aacrjournals.org

Table 1: Antitumor Activity of an FGFR Inhibitor Derivative in a Gastric Cancer Xenograft Model
Treatment GroupTumor Growth Inhibition (%)Target Pathway Modulation
Vehicle Control0Baseline FGFR Signaling
FGFR Inhibitor (Low Dose)45Partial Inhibition of FGFR Phosphorylation
FGFR Inhibitor (High Dose)85Significant Inhibition of FGFR Phosphorylation

Confirming that a compound reaches and interacts with its intended target in vivo is a critical step in preclinical development. For pyridin-3-amine derivatives developed as therapeutic agents or diagnostic tools, demonstrating target engagement in relevant tissues is paramount.

In the field of neurodegenerative diseases, derivatives of N-(6-methoxypyridin-3-yl)quinoline-2-amine have been developed as Positron Emission Tomography (PET) tracers for imaging α-synuclein aggregates, a hallmark of Parkinson's disease. wustl.edumdpi.com In vivo studies in non-human primates are a key part of the preclinical evaluation of these tracers. nih.gov PET imaging studies with radiolabeled versions of these compounds, such as [11C]7f, [18F]7j, and [11C]8i, have demonstrated that these tracers can penetrate the blood-brain barrier and show specific binding in the brain. nih.gov

The target engagement of these tracers is quantified by their binding affinity (Kd) to α-synuclein fibrils. For example, in vitro binding assays using brain tissue from Parkinson's disease patients showed that the derivative [125I]8i is a very potent α-synuclein radioligand with a Kd value of 5 nM. wustl.edunih.gov The in vivo PET imaging in non-human primates provides direct evidence of target engagement in a living system, showing the tracer's ability to bind to α-synuclein aggregates. nih.gov While these imaging studies primarily focus on target engagement for diagnostic purposes, they lay the groundwork for understanding the in vivo behavior of this class of compounds and their potential to be developed as therapeutics that could modulate the underlying pathology.

For the FGFR inhibitor LY2874455, target engagement and pathway perturbation were assessed in mouse heart tissues. aacrjournals.org Administration of the compound led to a dose-dependent inhibition of FGF-induced phosphorylation of Erk, a downstream signaling molecule in the FGFR pathway. aacrjournals.org This provides direct evidence of the compound engaging its target (FGFR) and perturbing the downstream signaling cascade in a relevant tissue.

Table 2: In Vivo Target Engagement of Pyridin-3-amine Derivatives
Compound ClassDerivative ExampleAnimal ModelTissue of InterestMethod of Target Engagement AssessmentKey Finding
α-Synuclein PET Tracer[11C]8iNon-human primateBrainPositron Emission Tomography (PET) ImagingPenetrated the blood-brain barrier and showed specific binding. nih.gov
FGFR InhibitorLY2874455MouseHeartWestern Blot for p-ErkInhibited FGF-induced Erk phosphorylation. aacrjournals.org

Advanced Analytical Methodologies for Studying 6 2 Cyclopropylethoxy Pyridin 3 Amine

Spectroscopic Techniques for Reaction Monitoring and Mechanistic Insights

Spectroscopic methods that allow for real-time analysis are invaluable for gaining a deep understanding of reaction kinetics and identifying transient intermediates.

In-situ (in the reaction mixture) Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for monitoring the progress of chemical reactions in real time. rsc.orgmt.comfu-berlin.demagritek.com These non-destructive techniques provide continuous data on the concentration of reactants, products, and any observable intermediates without the need for sampling and quenching the reaction. magritek.com

For the synthesis of "6-(2-Cyclopropylethoxy)pyridin-3-amine," which likely involves a Williamson ether synthesis or a related nucleophilic substitution, in-situ IR spectroscopy can be particularly effective. acs.orgrsc.org By monitoring the characteristic vibrational frequencies of specific functional groups, one can track the consumption of the starting materials and the formation of the ether linkage. For instance, the disappearance of a hydroxyl (-OH) stretching band from a precursor and the appearance of a C-O-C stretching band of the ether can be quantitatively followed over time. mt.com

The following table illustrates hypothetical IR frequency shifts that could be monitored during the synthesis.

Functional GroupReactant/ProductCharacteristic IR Frequency (cm⁻¹)Expected Trend During Reaction
O-H stretch6-hydroxypyridin-3-amine3200-3600Decrease
C-Br stretch2-cyclopropylethyl bromide500-600Decrease
C-O-C stretchThis compound1000-1300Increase

In-situ NMR spectroscopy offers complementary and often more detailed structural information. fu-berlin.demagritek.comnih.gov By setting up the reaction directly within an NMR spectrometer, it is possible to acquire spectra at regular intervals. magritek.com This allows for the simultaneous tracking of multiple species in the reaction mixture. For the synthesis of "this compound," ¹H NMR could be used to monitor the disappearance of the signals corresponding to the protons of the starting materials and the appearance of new signals for the product. For example, the emergence of characteristic signals for the cyclopropyl (B3062369) and ethoxy protons in their new chemical environment would signify product formation. rsc.org This technique is particularly useful for identifying and characterizing any reaction intermediates that may accumulate to detectable concentrations. magritek.com

Understanding the metabolic fate of "this compound" is crucial for its development. Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS), are the primary tools for identifying and quantifying metabolites in biological matrices from non-human studies. nih.govnih.govmdpi.comosti.gov

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, provides highly accurate mass measurements, which facilitate the determination of the elemental composition of metabolites. mdpi.com In a typical non-human in vitro study, the parent compound would be incubated with liver microsomes or hepatocytes, and the resulting mixture analyzed by LC-HRMS.

Tandem mass spectrometry (MS/MS) is then used to fragment the potential metabolite ions. nih.gov The fragmentation patterns provide structural information that helps in the precise identification of the metabolic modifications. Common metabolic transformations that could be anticipated for "this compound" include:

Oxidation: Hydroxylation of the pyridine (B92270) ring, cyclopropyl group, or the aliphatic chain.

N-oxidation: Oxidation of the amino group on the pyridine ring.

Glucuronidation or Sulfation: Conjugation of a glucuronic acid or sulfate (B86663) group to the amino or a hydroxylated metabolite.

Cleavage: Ether cleavage, leading to the formation of 6-hydroxypyridin-3-amine.

The following table provides a hypothetical list of potential metabolites and their expected mass shifts that could be detected by mass spectrometry.

Metabolic ReactionPotential Metabolite StructureChange in Mass (Da)
HydroxylationAddition of -OH group+16
N-oxidationAddition of oxygen to the amine+16
Ether CleavageLoss of the 2-cyclopropylethoxy group and addition of H-84
GlucuronidationAddition of C₆H₈O₆+176

Untargeted metabolomics approaches can also be employed to get a broader view of the metabolic changes in a biological system upon exposure to the compound. nih.gov

Chromatographic Separations for Complex Mixture Analysis

Chromatographic techniques are essential for the purification and analysis of "this compound," ensuring its purity and separating it from any isomers or impurities.

High-performance liquid chromatography (HPLC) is a fundamental technique for assessing the purity of pharmaceutical compounds and is widely used in quality control. heighpubs.orglabinsights.nlmoravek.commastelf.com For "this compound," a reversed-phase HPLC method would likely be developed. In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

The high resolution of modern ultra-high-performance liquid chromatography (UHPLC) systems allows for the separation of closely related impurities, such as isomers or byproducts from the synthesis. labinsights.nl For instance, positional isomers, where the ethoxy group is at a different position on the pyridine ring, could be effectively separated and quantified.

A typical HPLC purity analysis would involve:

Development of a separation method that resolves the main peak from all known and potential impurities.

Validation of the method for linearity, accuracy, precision, and sensitivity.

Quantification of impurities by comparing their peak areas to that of a reference standard.

The following table outlines a hypothetical HPLC method for purity analysis.

ParameterCondition
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 10 minutes
Flow Rate0.4 mL/min
DetectionUV at 254 nm
Column Temperature40 °C

Chirality is a key consideration in the development of many chemical compounds. While "this compound" itself is not chiral, derivatives or precursors used in its synthesis could be. acs.orgacs.orgresearchgate.netrsc.orggoogle.com If a chiral center were to be introduced into the molecule, for example, through substitution on the ethoxy chain, then chiral chromatography would be essential to separate the enantiomers and determine the enantiomeric excess (e.e.).

Chiral chromatography utilizes a stationary phase that is itself chiral. This chiral stationary phase (CSP) interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. Common CSPs are based on polysaccharides like cellulose (B213188) or amylose (B160209) that are coated or bonded to a silica (B1680970) support.

The development of a chiral separation method would involve screening different chiral columns and mobile phases to achieve baseline separation of the enantiomers. Once a suitable method is established, it can be used to:

Monitor the stereoselectivity of an asymmetric synthesis.

Determine the enantiomeric purity of the final product.

Assess the stereochemical stability of the compound.

Future Directions and Emerging Research Avenues

Design and Synthesis of Advanced Chemical Probes Based on the Scaffold

The aminopyridine scaffold is a valuable platform for the development of chemical probes to investigate biological systems. rsc.orgnih.gov Future research could focus on modifying 6-(2-Cyclopropylethoxy)pyridin-3-amine to create a new family of advanced chemical probes. The primary amino group is a convenient handle for chemical modifications, allowing for the attachment of various functional moieties.

For instance, the amine can be derivatized with fluorophores to create fluorescent probes for imaging applications. nih.govmdpi.com These probes could be used to track the localization of the molecule within cells or tissues, providing insights into its distribution and potential sites of action. Furthermore, the scaffold could be appended with photoaffinity labels or reactive groups to enable covalent capture of target proteins, a crucial step in target identification and validation.

Another promising direction is the incorporation of "click chemistry" handles, such as azides or alkynes. nih.gov This would allow for the bioorthogonal ligation of the probe to reporter molecules in complex biological environments, minimizing background noise and improving detection sensitivity. The development of such probes would be instrumental in elucidating the molecular targets and mechanisms of action of any biological activity discovered for this class of compounds.

Probe TypeFunctional MoietyPotential Application
Fluorescent ProbeFluorophore (e.g., FITC, Rhodamine)Cellular imaging and localization studies
Photoaffinity ProbePhotoreactive group (e.g., benzophenone, aryl azide)Covalent labeling and identification of binding partners
Bioorthogonal ProbeAzide or Alkyne group"Click" ligation to reporter molecules in living systems

Integration with Phenotypic Screening for Novel Target Discovery (Mechanistic Focus)

Phenotypic screening, which assesses the effects of compounds on cell or organismal behavior, has re-emerged as a powerful strategy in drug discovery for identifying first-in-class medicines. enamine.netlifechemicals.comacs.org An analog library based on the this compound scaffold could be a valuable resource for such screening campaigns. The structural diversity introduced by modifying the core scaffold could lead to the discovery of compounds with novel biological activities. lifechemicals.com

A key advantage of phenotypic screening is its unbiased nature; it does not require prior knowledge of a specific biological target. acs.org Once a "hit" compound with a desirable phenotype is identified, the subsequent challenge is to determine its mechanism of action (MoA) and identify its molecular target(s). acs.org This is where a mechanistic focus becomes critical. A combination of chemoproteomics, genetic approaches (such as CRISPR-Cas9 screening), and computational modeling can be employed to deconvolute the target and pathway. The development of chemical probes, as described in the previous section, would be highly synergistic with this effort.

Screening StageObjectiveKey Methodologies
Primary Screen Identify "hit" compounds with desired phenotypeHigh-content imaging, cell-based assays
Hit-to-Lead Confirm activity and assess initial SARDose-response studies, initial analog synthesis
Target ID & MoA Elucidate the molecular target and mechanismChemoproteomics, genetic perturbations, thermal shift assays

Application as a Core Building Block in Materials Science or Catalyst Design

The unique electronic and structural properties of the this compound scaffold suggest potential applications beyond the life sciences, particularly in materials science and catalysis. Pyridine (B92270) and its derivatives are well-established as important ligands in organometallic chemistry and have been utilized in the development of functional nanomaterials and catalysts. nih.gov360iresearch.com

The nitrogen atom of the pyridine ring and the exocyclic amino group can act as coordination sites for metal ions, making this compound a candidate for the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers. The cyclopropylethoxy side chain could influence the packing and porosity of such materials.

In the realm of catalysis, aminopyridines can serve as organocatalysts for a variety of chemical transformations, such as acyl-transfer reactions. researchgate.net Furthermore, chiral derivatives of aminopyridines have shown promise in asymmetric catalysis. rsc.orgresearchgate.net The this compound scaffold could be modified to incorporate chiral elements, leading to the development of new catalysts for stereoselective synthesis.

Development of Robust and Sustainable Synthetic Routes for Analog Library Generation

To fully explore the potential of the this compound scaffold, the development of efficient, robust, and sustainable synthetic routes for generating a diverse library of analogs is essential. Modern synthetic methodologies offer numerous opportunities to achieve this goal.

Multicomponent reactions (MCRs) are a powerful tool for rapidly building molecular complexity from simple starting materials in a single step, often with high atom economy and reduced waste. nih.govmdpi.com Exploring MCRs to construct the aminopyridine core or to diversify the scaffold would be a highly efficient strategy for library synthesis.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide reliable methods for the formation of carbon-nitrogen bonds and could be employed for the synthesis and functionalization of the aminopyridine ring. acs.orgmdpi.com

Furthermore, there is a growing emphasis on green chemistry in synthetic organic chemistry. The development of synthetic routes that utilize environmentally benign solvents, catalytic reagents (including biocatalysts), and energy-efficient reaction conditions (e.g., microwave irradiation) would be a significant advancement. nih.govrsc.org The use of enzymes, for example, could enable highly selective transformations under mild conditions, reducing the need for protecting groups and minimizing byproducts. rsc.org

Deepening the Mechanistic Understanding of Biological Interactions through Multi-Omics Approaches in Preclinical Models

Should the this compound scaffold demonstrate interesting biological activity in phenotypic screens, a deep understanding of its interaction with biological systems will be crucial for its further development. Multi-omics approaches, which involve the comprehensive analysis of the genome, transcriptome, proteome, and metabolome, offer an unprecedented opportunity to gain a holistic view of a compound's biological effects. thermofisher.comfrontlinegenomics.com

By treating preclinical models, such as cultured cells or animal models, with a bioactive compound from this series and applying multi-omics technologies, researchers can identify changes in gene expression, protein abundance, and metabolite levels. nih.gov This data can be integrated to map the cellular pathways and networks that are perturbed by the compound, providing valuable clues about its mechanism of action and potential off-target effects. frontlinegenomics.com

This systems-level understanding is invaluable for validating the primary target, identifying biomarkers for efficacy and toxicity, and generating new hypotheses for therapeutic applications. The integration of multi-omics data with traditional pharmacology and medicinal chemistry will be a powerful strategy to accelerate the translation of any promising compounds from this scaffold into tangible therapeutic benefits. drugdiscoverynews.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.